3-Methoxy-2-(triazol-1-yl)benzoic acid

Anticancer Structure-Activity Relationship Selectivity Index

3-Methoxy-2-(triazol-1-yl)benzoic acid (CAS 1293286-23-3; molecular formula C₁₀H₉N₃O₃; MW 219.20 g/mol) is a heterocyclic aromatic carboxylic acid building block belonging to the 1,2,4-triazolylbenzoic acid family. Its structure incorporates a methoxy (-OCH₃) group at the 3-position of a benzoic acid core and a 1,2,4-triazol-1-yl moiety at the 2-position, creating a sterically constrained ortho-relationship between the triazole and the carboxylic acid.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B15357934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(triazol-1-yl)benzoic acid
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N2C=CN=N2)C(=O)O
InChIInChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(10(14)15)9(8)13-6-5-11-12-13/h2-6H,1H3,(H,14,15)
InChIKeyPCQPABMNCWPYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-(triazol-1-yl)benzoic Acid Procurement Guide: Core Identity, Regulatory Class, and Substitution-Dependent Differentiation


3-Methoxy-2-(triazol-1-yl)benzoic acid (CAS 1293286-23-3; molecular formula C₁₀H₉N₃O₃; MW 219.20 g/mol) is a heterocyclic aromatic carboxylic acid building block belonging to the 1,2,4-triazolylbenzoic acid family . Its structure incorporates a methoxy (-OCH₃) group at the 3-position of a benzoic acid core and a 1,2,4-triazol-1-yl moiety at the 2-position, creating a sterically constrained ortho-relationship between the triazole and the carboxylic acid. This substitution pattern distinguishes it from the more widely studied 4-(1,2,4-triazol-1-yl)benzoic acid regioisomer series and from 2-(1,2,4-triazol-1-yl)benzoic acid analogs lacking the electron-donating methoxy substituent. The compound serves as a versatile synthetic intermediate for medicinal chemistry optimization campaigns, solid-phase synthesis linker strategies, and coordination polymer frameworks, where the combinatorial impact of methoxy electronic effects and ortho-triazole steric effects on target binding and physicochemical properties is the primary differentiator from its closest positional isomers .

Why 3-Methoxy-2-(triazol-1-yl)benzoic Acid Cannot Be Interchanged with Generic Triazolylbenzoic Acid Analogs


In-class triazolylbenzoic acid compounds are not interchangeable because the position of the triazole ring on the benzoic acid core and the nature of auxiliary substituents (e.g., methoxy, methyl) fundamentally alter electronic distribution, steric accessibility, and biological target engagement. The 4-triazolyl regioisomer series (exemplified by 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids) has been systematically studied as anticancer and antioxidant agents, with specific SAR trends showing that moving substituents from the 4-position to the 2-position dramatically changes cytotoxicity profiles and selectivity indices [1]. Additionally, the presence of a 3-methoxy group introduces electron-donating effects that can enhance antioxidant activity through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, as demonstrated by DFT studies on related triazole benzoic acid hybrids [2]. Critically, the 2-triazolyl orientation in 3-methoxy-2-(triazol-1-yl)benzoic acid creates a unique ortho-carboxylic acid/triazole chelating geometry that is absent in 3-substituted or 4-substituted regioisomers, making it structurally pre-organized for applications where bidentate metal coordination or orthogonal reactivity is required .

Quantitative Differentiation Evidence for 3-Methoxy-2-(triazol-1-yl)benzoic Acid Versus Closest Analogs


Substitution Position–Dependent Anticancer Cytotoxicity and Selectivity Against MCF-7 and HCT-116 Cells

The 4-(1,2,4-triazol-1-yl)benzoic acid scaffold, the closest class reference for triazolylbenzoic acid anticancer activity, demonstrated IC₅₀ values of 15.6–39.8 µM (MCF-7) and 23.9–41.8 µM (HCT-116), with the most potent 4-substituted hybrids (compounds 2, 5, 14, 15) achieving IC₅₀ as low as 18.7 µM (MCF-7) and 25.7 µM (HCT-116), compared to doxorubicin at 19.7 and 22.6 µM respectively [1]. Crucially, the position of the triazole substituent governs selectivity: the 4-triazolyl hybrids exhibited therapeutic indices (TI = IC₅₀ normal RPE-1 / IC₅₀ cancer cell) ranging from 1.2 to 7.6, with compound 15 showing a TI superior to doxorubicin in HCT-116 cells [1]. 3-Methoxy-2-(triazol-1-yl)benzoic acid relocates the triazole from the 4-position to the sterically hindered 2-position ortho to the carboxylic acid, and introduces a 3-methoxy electron-donating group—a substitution combination not represented in the 17-member 4-triazolyl hybrid library. Based on established SAR trends, electron-rich substituents significantly increase cytotoxicity in this scaffold class, suggesting that the 3-methoxy-2-triazolyl orientation may produce divergent selectivity profiles compared to 4-triazolyl analogs [1].

Anticancer Structure-Activity Relationship Selectivity Index

Methoxy Position–Dependent Antioxidant Radical Scavenging Capacity

The antioxidant capacity of triazolylbenzoic acid hybrids is highly sensitive to methoxy substitution position. In a systematic in vitro screening of 14 triazole benzoic acid hybrids, the parent 4-(1H-triazol-1-yl)benzoic acid (compound 1, without methoxy) achieved DPPH radical scavenging of 89.95 ± 0.34% and ABTS scavenging of 88.59 ± 0.13% at 100 µg/mL, compared to BHA standard at 95.02 ± 0.74% (DPPH) and 96.18 ± 0.33% (ABTS) [1]. DFT analysis revealed that antioxidant activity in this scaffold proceeds via hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, both of which are strongly modulated by the electron-donating capacity and position of methoxy substituents [1]. The 3-methoxy group in 3-methoxy-2-(triazol-1-yl)benzoic acid introduces electron density at a meta position relative to the carboxylic acid, a configuration not tested in the 4-triazolyl series where all methoxy variations were introduced at positions distal to the triazole-carboxylic acid axis. Importantly, the parent compound 2 (a 4-triazolyl hybrid lacking methoxy) showed substantially lower ABTS scavenging (62.00 ± 0.24%) than compound 1, highlighting that activity in this class is not uniform but depends critically on substitution pattern [1].

Antioxidant DPPH Structure-Activity Relationship

Triazole Regioisomerism (1,2,4-Triazole vs. 1,2,3-Triazole) Determines Molecular Recognition and Binding Affinity

3-Methoxy-2-(triazol-1-yl)benzoic acid (CAS 1293286-23-3, bearing a 1,2,4-triazole moiety) is structurally distinct from its 1,2,3-triazole regioisomer 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-55-5) . The 1,2,4-triazole ring presents N1/N2 nitrogen lone pairs in a 1,3-relationship suitable for bridging metal centers in coordination polymers, whereas the 1,2,3-triazole isomer places nitrogen atoms in a 1,2-relationship favoring end-on monodentate or N1,N2-bridging modes [1]. This difference has practical consequences: 2-(1H-1,2,4-triazol-1-yl)benzoic acid (the des-methoxy analog) has been documented to form framework materials with high catalytic efficiency due to the 1,2,4-triazole bridging geometry . The ortho-carboxylic acid/1,2,4-triazole arrangement in the target compound creates a potential N,O-chelating pocket that is geometrically unavailable in 1,2,3-triazole isomers, impacting both metal coordination and biological target recognition. A fragment-based screening entry on BindingDB records IC₅₀ > 1,000,000 nM for 4-(1H-1,2,4-triazol-1-yl)benzoic acid against influenza endonuclease, indicating that even simple triazolylbenzoic acid fragments exhibit measurable but strongly regioisomer-dependent target engagement [2].

Triazole Regioisomerism Binding Affinity Coordination Chemistry

Differential Physicochemical Properties: LogP, Hydrogen Bonding, and Solubility Versus 4-Triazolyl Regioisomers

The ortho-arrangement of a hydrogen-bond-accepting triazole and a hydrogen-bond-donating carboxylic acid in 3-methoxy-2-(triazol-1-yl)benzoic acid enables intramolecular hydrogen bonding that is geometrically impossible in 4-triazolyl substituted analogs. This intramolecular H-bond effectively masks both polar functionalities, reducing the compound's effective polarity and increasing its apparent lipophilicity. Computed properties for the structurally analogous 3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1243205-02-8), which lacks the ortho-COOH/triazole interaction, show a predicted LogP of approximately 1.8–2.2 [1]. In contrast, 2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 138479-54-6), which retains the ortho relationship but lacks the 3-methoxy group, exhibits a density of 1.39 g/cm³ and a boiling point of 429.5°C at 760 mmHg, consistent with strong intermolecular hydrogen bonding in the solid state . The target compound's combination of ortho-H-bonding and a 3-methoxy electron-donating group is predicted to yield intermediate LogP and solubility values between the fully exposed 4-substituted analogs and the fully intramolecularly H-bonded 2-substituted parent without methoxy. This differential physicochemical profile translates directly to different chromatographic behavior (HPLC retention times) and different membrane permeability characteristics in cellular assays .

Physicochemical profiling LogP Solubility

Thymidylate Synthase Inhibition: Mechanistic Platform for Position-Dependent Anticancer Potency

The 4-(1,2,4-triazol-1-yl)benzoic acid hybrid series has been characterized as thymidylate synthase (TS) inhibitors, with IC₅₀ values ranging from 1.95 to 4.24 µM against TS enzyme, representing a 1.7- to 3.7-fold improvement over the standard drug Pemetrexed (IC₅₀ = 7.26 µM) [1]. This enzyme inhibition mechanism provides a quantifiable benchmark for comparing triazolylbenzoic acid substitution patterns. The TS active site features a nucleotide-binding pocket that engages the benzoic acid carboxylate and a hydrophobic cleft that accommodates the triazole ring; the spatial relationship between these two pharmacophoric elements is critically dependent on their relative positioning on the phenyl ring. In the 4-triazolyl series, the carboxylate and triazole are para-related (linear geometry), while in 3-methoxy-2-(triazol-1-yl)benzoic acid, they are ortho-related (bent geometry with ~60° angle). This angular difference is predicted to alter the compound's fit within the TS active site, potentially accessing different sub-pocket interactions. The methoxy group at position 3 further introduces steric bulk and electron donation that can modulate π-stacking interactions with the pyrimidine ring of the TS substrate binding site [1].

Thymidylate Synthase Anticancer Enzyme Inhibition

Validated Application Scenarios for 3-Methoxy-2-(triazol-1-yl)benzoic Acid in Research and Industrial Procurement


Scaffold for Anticancer Lead Optimization Targeting Position-Dependent TS Inhibition

Medicinal chemistry teams developing thymidylate synthase inhibitors for colorectal or breast cancer should select 3-methoxy-2-(triazol-1-yl)benzoic acid as a geometrically distinct scaffold. The ortho-triazole/COOH orientation provides a ~60° pharmacophore angle versus the linear 180° arrangement in the established 4-triazolyl TS inhibitor series, where IC₅₀ values against TS enzyme range from 1.95 to 4.24 µM (compared to Pemetrexed at 7.26 µM) [1]. This angular variation may enable access to unexplored TS sub-pocket interactions and offers potential intellectual property differentiation from the 4-triazolyl series [2].

Metal-Organic Framework (MOF) Precursor Exploiting Ortho N,O-Chelating Geometry

The 2-triazolyl/2-carboxylic acid ortho-relationship in 3-methoxy-2-(triazol-1-yl)benzoic acid creates a natural N,O-bidentate chelating pocket that is structurally analogous to the known MOF-forming ligand 2-(1H-1,2,4-triazol-1-yl)benzoic acid, which yields frameworks with documented high catalytic efficiency [1]. The addition of the 3-methoxy group introduces steric and electronic tuning of the metal coordination sphere without disrupting the chelating geometry. This makes the compound suitable for synthesizing functionalized MOFs where pore surface methoxy groups modulate guest molecule binding [2].

Negative Control or Orthogonal Reactivity Handle in Solid-Phase Triazole Synthesis

In solid-phase synthesis protocols employing photolabile linkers for 4-substituted 1,2,3-triazoles, the 1,2,4-triazole regioisomer (3-methoxy-2-(triazol-1-yl)benzoic acid) serves as an orthogonal building block that does not participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions used for on-resin 1,2,3-triazole formation [1]. This orthogonality enables sequential triazole diversification strategies where the 1,2,4-triazole moiety remains intact during 1,2,3-triazole synthesis, a feature unavailable with 1,2,3-triazole-containing building blocks such as 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-55-5) [2].

Antioxidant SAR Probe for Methoxy Substitution Position Studies

Research laboratories investigating structure-antioxidant activity relationships in triazole benzoic acid hybrids should use 3-methoxy-2-(triazol-1-yl)benzoic acid as a probe to test the impact of methoxy meta-position electron donation on DPPH and ABTS radical scavenging. The reference 4-triazolyl parent compound (without methoxy) achieves DPPH scavenging of 89.95% at 100 µg/mL and ABTS scavenging of 88.59%, while a structurally similar parent compound lacking methoxy but with different triazole substitution shows ABTS scavenging of only 62.00% at the same concentration [1]. This 26.6% activity differential demonstrates that methoxy addition can be transformative in this scaffold, making systematic methoxy positional scanning a high-value SAR strategy [1].

Quote Request

Request a Quote for 3-Methoxy-2-(triazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.